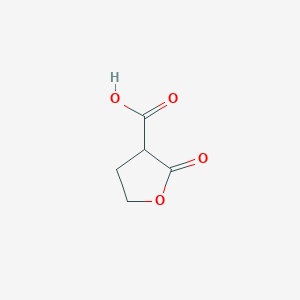

2-Oxooxolane-3-carboxylic acid

Description

Significance of the 2-Oxooxolane Core Structure in Organic Synthesis and Beyond

The 2-oxooxolane, or γ-butyrolactone, ring is a privileged structure found in numerous natural products and biologically active molecules. mdpi.com This five-membered lactone moiety is a key pharmacophore, a part of a molecule responsible for its biological or pharmacological interactions. For instance, α-methylene-γ-butyrolactone rings are recognized as a natural pharmacophore for antifungal agents. mdpi.com The inherent reactivity of the 2-oxooxolane core allows for a variety of synthetic manipulations. The presence of a carbonyl group and an adjacent methylene (B1212753) group provides sites for nucleophilic attack, enolate formation, and subsequent alkylation or condensation reactions. acs.org This versatility makes the 2-oxooxolane scaffold a fundamental component in the synthesis of diverse heterocyclic compounds and complex natural products.

The applications of this core structure are not limited to pharmaceuticals. In polymer chemistry, the ring-opening polymerization of γ-butyrolactone and its derivatives leads to the formation of biodegradable polyesters, which are of great interest for developing environmentally friendly materials. chemimpex.com Furthermore, the unique chemical properties of the 2-oxooxolane ring make it a valuable tool in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules.

Overview of Research Trajectories for Lactone-Carboxylic Acid Systems

Lactone-carboxylic acid systems are a significant area of focus in chemical research due to their prevalence in nature and their potential as synthetic intermediates. A primary research trajectory involves the development of novel synthetic methods to access these bifunctional molecules with high efficiency and stereoselectivity. researchgate.net For example, the asymmetric synthesis of chiral lactone carboxylic acids has been a subject of intense study, as these compounds serve as valuable building blocks for complex targets like nucleoside analogues and other bioactive molecules. researchgate.net

Another key research direction is the investigation of the chemical reactivity of lactone-carboxylic acid systems. This includes studying their hydrolysis under various conditions, which is crucial for understanding the stability and bioavailability of lactone-containing drugs. nih.govresearchgate.nethw.ac.uk The hydrolysis of the lactone ring to the corresponding hydroxy acid can significantly impact a molecule's biological activity. nih.gov

Furthermore, researchers are exploring the application of lactone-carboxylic acids in the synthesis of novel materials. Their ability to undergo polymerization and other chemical modifications makes them attractive monomers for creating functional polymers with tailored properties. The development of catalysts that can mediate the selective transformation of either the lactone or the carboxylic acid group is also an active area of investigation, as it allows for greater control over the final molecular architecture.

Interactive Data Table: Physicochemical Properties of 2-Oxooxolane-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | lookchem.com |

| Molecular Weight | 130.1 g/mol | lookchem.com |

| CAS Number | 4360-91-2 | lookchem.com |

| Boiling Point | 403.9°C at 760 mmHg | lookchem.com |

| Flash Point | 184.6°C | lookchem.com |

| Density | 1.469 g/cm³ | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUTMRKMHVAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311146 | |

| Record name | 2-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-91-2 | |

| Record name | NSC238958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxooxolane 3 Carboxylic Acid and Its Core Scaffolds

Established Synthetic Pathways for the 2-Oxooxolane Ring System

The construction of the 2-oxooxolane, or γ-butyrolactone, ring is a fundamental transformation in organic synthesis. Various strategies have been developed to achieve this, ranging from the cyclization of linear precursors to the modification of existing ring systems.

Cyclization Reactions for γ-Lactone Formation

The most direct and common method for forming the γ-butyrolactone ring is through the intramolecular cyclization of γ-hydroxycarboxylic acids or their derivatives. This process, known as lactonization, is typically acid- or heat-mediated and proceeds via an intramolecular esterification.

Recent advancements have focused on developing catalytic and more efficient cyclization methods. For instance, a novel approach involves a carboxylative cyclization of allylic alcohols. This method utilizes cesium formate (B1220265) as a source of the carboxyl group and employs photoredox and hydrogen atom transfer (HAT) catalysis under blue light irradiation to sequentially carboxylate and cyclize the substrate, yielding γ-butyrolactone derivatives in excellent yields. acs.org While this method has been demonstrated for various substituted γ-butyrolactones, its direct application to synthesize 2-oxooxolane-3-carboxylic acid would require a starting allylic alcohol with a precursor to the carboxylic acid group at the appropriate position.

Another strategy involves the use of polar radical crossover cycloaddition (PRCC) reactions. This method allows for the direct catalytic synthesis of γ-butyrolactones from simple alkene and unsaturated acid starting materials, employing a photoredox catalyst. acs.org This approach offers a modular route to a variety of γ-butyrolactone structures.

The table below summarizes key cyclization strategies for γ-lactone formation.

| Cyclization Strategy | Description | Key Features |

| Intramolecular Esterification | Cyclization of γ-hydroxycarboxylic acids or their esters. | Often requires acid or thermal promotion. |

| Carboxylative Cyclization | Sequential carboxylation and cyclization of allylic alcohols. | Utilizes photoredox and HAT catalysis. acs.org |

| Polar Radical Crossover Cycloaddition | Catalytic cycloaddition of alkenes and unsaturated acids. | Employs a photoredox catalyst. acs.org |

Functional Group Interconversions on Precursor Molecules

Functional group interconversions (FGIs) are crucial in organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of this compound synthesis, FGIs can be employed to introduce or modify the necessary functionalities on a precursor molecule prior to or after the formation of the lactone ring.

For example, a common precursor to γ-butyrolactones is a γ-hydroxy nitrile. The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which can then undergo lactonization. Alternatively, an existing lactone can be modified. For instance, α-bromination of a lactone followed by nucleophilic substitution can introduce various functionalities at the α-position. A two-phase bromination process has been developed for the practical synthesis of α-bromolactones from lactones, which can then be used as key intermediates for further transformations. beilstein-journals.org

The reduction of a carboxylic acid or ester to a primary alcohol is another important FGI. imperial.ac.uk For instance, a diester precursor could have one ester group selectively reduced to an alcohol, setting up the molecule for subsequent lactonization. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are commonly used for such reductions. imperial.ac.uk

Multi-step Synthetic Sequences Incorporating the Oxolane Ring

The synthesis of more complex molecules often requires multi-step sequences. In the case of this compound, a plausible multi-step synthesis could involve the malonic ester synthesis. sigmaaldrich.comcrossref.org This versatile method allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.

A potential synthetic route starting from a suitable precursor is outlined below:

Alkylation of Diethyl Malonate: Diethyl malonate can be deprotonated with a strong base like sodium ethoxide to form an enolate, which then acts as a nucleophile to displace a halide from a suitable electrophile, such as ethyl 2-bromoacetate.

Saponification and Decarboxylation: The resulting substituted malonic ester can be hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation to yield a substituted carboxylic acid.

Functional Group Manipulation and Lactonization: Further functional group manipulations, such as reduction of an ester to an alcohol, would be necessary to generate the γ-hydroxy acid precursor, which can then be cyclized to form the this compound.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Chiral Pool Approaches (e.g., leveraging amino acid chirality for related lactones)

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials in asymmetric synthesis. ankara.edu.tr L-glutamic acid is a particularly attractive starting material for the synthesis of chiral this compound due to its inherent chirality and the presence of the required carbon skeleton.

A synthetic strategy could involve the conversion of L-glutamic acid into (S)-5-carbethoxy-2-pyrrolidinone, which can then be reduced to (S)-5-(hydroxymethyl)-2-pyrrolidinone. researchgate.net Further chemical transformations would be required to open the pyrrolidinone ring and form the desired γ-lactone. For instance, hydrolysis of the lactam followed by diazotization of the amino group to a hydroxyl group and subsequent lactonization could yield the target molecule, preserving the stereochemistry at the C5 position of the starting glutamic acid. The synthesis of nonracemic hydroxyglutamic acids often starts from natural products like glutamic and pyroglutamic acids, highlighting the utility of this approach. beilstein-journals.org

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful and efficient means to synthesize chiral molecules from prochiral starting materials. A notable example is the asymmetric hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified Pt/Al2O3 catalysts. This method provides a direct route to chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee). rsc.org Hydrolysis of the resulting ester would then yield the desired enantiomer of this compound.

Another relevant approach is the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, which results in enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. thieme-connect.comresearchgate.net Although this method yields an aryl-substituted analog, it demonstrates the feasibility of asymmetric oxidation strategies for accessing chiral 2-substituted-5-oxotetrahydrofuran-2-carboxylic acids.

The following table presents a summary of stereoselective approaches.

| Stereoselective Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from nature. | L-glutamic acid is a logical precursor. researchgate.netbeilstein-journals.org |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral ketone. | Cinchona-modified platinum catalysts are effective for related substrates. rsc.org |

| Asymmetric Oxidation | Enantioselective oxidation of a prochiral precursor. | Has been demonstrated for aryl-substituted analogs. thieme-connect.comresearchgate.net |

Diastereoselective Synthetic Strategies for this compound Derivatives

The stereocontrolled synthesis of substituted this compound derivatives is crucial for accessing specific stereoisomers with desired biological activities. acs.orgacs.orgnih.gov A variety of diastereoselective strategies have been developed to introduce chiral centers with high precision. acs.orgacs.orgnih.gov

One prominent approach involves the asymmetric Mannich reaction, which provides a route to enantiomerically enriched γ-butenolide derivatives bearing an amine functionality. acs.org Although highly stereoselective catalytic procedures for this transformation are still emerging, it holds significant promise for the synthesis of complex nitrogen-containing compounds. acs.org

Another key strategy is the Matteson homologation, a stereoselective extension of boronic acid esters. uni-saarland.de This method allows for the construction of highly substituted carbon chains with 1,2-anti-configured adjacent stereocenters. uni-saarland.de The reaction of deprotonated dichloro- or dibromomethane (B42720) with chiral boronic acid esters yields α-haloboronic acid esters with high stereoselectivity, which can be further functionalized. uni-saarland.de

Furthermore, palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org These reactions are believed to proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org

Table 1: Comparison of Diastereoselective Synthetic Strategies

| Strategy | Key Features | Diastereoselectivity |

| Asymmetric Mannich Reaction | Access to amine-functionalized γ-butenolides. acs.org | High, though catalytic methods are still developing. acs.org |

| Matteson Homologation | Stereoselective extension of boronic acid esters, creating 1,2-anti configured stereocenters. uni-saarland.de | Generally produces single stereoisomers. uni-saarland.de |

| Palladium-Catalyzed Cyclization | Forms C-C and C-O bonds from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org | Up to >20:1 dr. organic-chemistry.org |

Novel and Emerging Synthetic Approaches for this compound

Recent research has focused on developing more sustainable, efficient, and innovative methods for the synthesis of this compound and its core scaffolds.

Green Chemistry Methodologies for Sustainable Production

In line with the principles of green chemistry, efforts are being made to develop eco-friendly and cost-effective synthetic routes. researchgate.net One such approach involves the catalytic hydrogenation of 2-furanone, which can be renewably synthesized from xylose-derived furfural. rsc.org This process utilizes a palladium catalyst supported on humin-derived activated carbon (Pd/HAC), offering a high-yielding and recyclable catalytic system. rsc.org Under optimized conditions, this method can produce γ-butyrolactone (GBL) in an 89% isolated yield. rsc.org

Another green approach focuses on the use of biocatalysis, which leverages enzymes to perform chemical transformations under mild conditions. nih.govscispace.com The microbial formation of 2-oxocarboxylic acids, for instance, presents a sustainable alternative to traditional chemical syntheses. nih.govscispace.com

Catalytic Synthesis Routes (e.g., involving nickel pre-catalysts or selenium catalysts)

Catalysis plays a pivotal role in modern organic synthesis, offering efficient pathways to complex molecules. acs.orgacs.orgnih.gov Gold-catalyzed electrophilic cyclization of 4-bromo-3-yn-1-ols provides an efficient route to γ-butyrolactones. organic-chemistry.orgnih.gov Specifically, AuCl3 has been shown to be a superior catalyst for this transformation, yielding lactones in 75–92% across various substrates. organic-chemistry.org

Chromium catalysis has also been employed in the enantioselective synthesis of α-exo-methylene γ-butyrolactones. nih.gov This two-step sequence involves a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. durham.ac.ukuc.ptflinders.edu.au The continuous-flow synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor has been demonstrated as an effective method. durham.ac.uk This approach allows for the efficient generation of a series of carboxylic acids in high yields and purity. durham.ac.uk Multi-step flow synthesis has also been successfully applied to the production of various heterocyclic compounds, showcasing the versatility of this technology. uc.ptflinders.edu.au

Biocatalytic Routes to this compound

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules. rwth-aachen.denih.gov Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures to produce optically pure compounds. mdpi.comacs.org For example, porcine pancreatic lipase (B570770) (PPL) has been used to catalyze the lactonization of a racemic hydroxy ester to yield an enantioenriched γ-lactone. acs.org

The biosynthesis of γ-butyrolactones in microorganisms like Streptomyces provides another avenue for biocatalytic production. nih.gov The key enzyme AfsA catalyzes the transfer of a β-ketoacyl group to dihydroxyacetone phosphate (B84403) (DHAP), initiating a cascade of reactions that lead to the formation of the γ-butyrolactone ring. nih.gov Furthermore, biocatalytic hydrogenation of carboxylic acids to their corresponding primary alcohols has been demonstrated using hyperthermophiles like Pyrococcus furiosus. nih.gov

Table 2: Overview of Novel Synthetic Approaches

| Approach | Key Features |

| Green Chemistry | Utilizes renewable feedstocks and recyclable catalysts. rsc.org |

| Catalytic Synthesis | Employs catalysts like gold and chromium for efficient and selective transformations. organic-chemistry.orgnih.gov |

| Flow Chemistry | Enables continuous production with improved safety and control. durham.ac.uk |

| Biocatalysis | Uses enzymes or whole organisms for stereoselective synthesis under mild conditions. acs.orgnih.gov |

Purification and Isolation Techniques for this compound

The purification of this compound and related compounds is essential to obtain products of high purity. Standard techniques for carboxylic acids include extraction, distillation, and crystallization. lookchem.com

For liquid carboxylic acids, a common procedure involves dissolving the crude product in an aqueous alkali solution and extracting it with an organic solvent like diethyl ether to remove neutral and basic impurities. lookchem.com The aqueous phase is then acidified, and the desired acid is extracted back into an organic solvent. lookchem.com The solvent is then removed, and the acid is purified by fractional distillation. lookchem.com

Solid carboxylic acids can be purified by repeated crystallization from suitable solvents. lookchem.com For γ-butyrolactone, a heat treatment followed by distillation has been described as an effective purification method. google.com This process can be carried out under reduced, normal, or elevated pressure. google.com Additionally, processes for removing specific impurities, such as halide contaminants, from carboxylic acids have been developed, often involving treatment with an oxidizing agent followed by distillation. google.comgoogle.com

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography, Chiral HPLC)

Chromatographic techniques are fundamental in the purification and analysis of this compound and its derivatives. The polarity of the carboxylic acid group and the lactone ring allows for effective separation using normal-phase chromatography, while the potential for chirality at the C3 position necessitates chiral chromatography for enantiomeric resolution.

Silica Gel Column Chromatography:

Silica gel column chromatography is a widely employed method for the purification of this compound and its synthetic intermediates. wiley-vch.deamazonaws.com The stationary phase, silica gel, is polar, and a less polar mobile phase is used to elute the compounds. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Carboxylic acids, being polar, tend to have a strong affinity for the silica gel, requiring more polar solvent systems for elution.

A common mobile phase system for the separation of carboxylic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. wiley-vch.de The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired carboxylic acid. In some cases, to prevent the streaking of acidic compounds on the silica gel, a small amount of a weak acid or a modifier like triethylamine (B128534) is added to the mobile phase. researchgate.netrsc.org

Table 1: Examples of Silica Gel Column Chromatography for Carboxylic Acid Purification

| Compound | Mobile Phase System | Reference |

| Carboxylic acid intermediate | 30% to 70% EtOAc in hexanes | wiley-vch.de |

| Asymmetric product 16 | 50% to 100% EtOAc in Hexane (B92381) | wiley-vch.de |

| Alcohol intermediate 27 | 0% to 30% EtOAc in Hexane | wiley-vch.de |

| General Reissert-type product | hexane–AcOEt | amazonaws.com |

Note: EtOAc refers to ethyl acetate.

Chiral High-Performance Liquid Chromatography (HPLC):

For the separation of enantiomers of chiral this compound derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. amazonaws.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

The selection of the chiral column and the mobile phase is crucial for achieving good separation. Polysaccharide-based chiral stationary phases, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., DAICEL CHIRALPAK series), are commonly used for the resolution of a wide range of chiral compounds, including carboxylic acids. amazonaws.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar alcohol such as 2-propanol. amazonaws.com The enantiomeric excess (ee) of a chiral sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. amazonaws.com

Table 2: Typical Conditions for Chiral HPLC Analysis

| Parameter | Description | Reference |

| Columns | DAICEL CHIRALPAK AS, AD, or DAICEL CHIRALCEL OJ, OD, OD-H | amazonaws.com |

| Mobile Phase | hexane/2-propanol | amazonaws.com |

| Flow Rate | 1.0-1.5 mL/min | amazonaws.com |

| Detection | UV at 254 nm | amazonaws.com |

Crystallization Strategies for Purity Enhancement

Crystallization is a powerful technique for the purification of solid compounds, including this compound. This method relies on the principle that the desired compound will preferentially form a crystalline lattice from a supersaturated solution, while impurities remain in the mother liquor. The slow formation of crystals generally leads to a higher purity product.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. This temperature-dependent solubility allows for the recovery of the purified compound by cooling the saturated solution. For carboxylic acids, polar solvents or solvent mixtures are often effective.

In some instances, co-crystallization can be employed to purify or separate carboxylic acids. This involves forming a crystalline solid that contains the target carboxylic acid and another molecule (a co-former) in a specific stoichiometric ratio. rsc.org

While specific crystallization protocols for this compound are not extensively detailed in the provided search results, the general principles of crystallization for carboxylic acids are applicable. The process typically involves:

Dissolving the crude compound in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

If a solid forms upon acidification of an ionic salt of the carboxylic acid, it can be collected by suction filtration, provided the crystals are of a sufficient size. libretexts.org

Extraction and Acid-Base Partitioning Techniques

Extraction, particularly acid-base partitioning, is a fundamental and highly effective technique for the initial purification of this compound from reaction mixtures. mdpi.com This method leverages the acidic nature of the carboxylic acid group to selectively move the compound between an organic phase and an aqueous phase.

The core principle involves the conversion of the carboxylic acid into its corresponding carboxylate salt by treatment with a base. Carboxylic acids are generally soluble in organic solvents and have limited solubility in water. libretexts.org However, their corresponding carboxylate salts are ionic and therefore, highly soluble in water and insoluble in most organic solvents. libretexts.org

This property allows for the separation of this compound from neutral or basic impurities. The typical procedure is as follows:

The crude reaction mixture is dissolved in an organic solvent, such as dichloromethane (B109758) or ethyl acetate. wiley-vch.de

An aqueous solution of a base is added, and the two phases are mixed thoroughly in a separatory funnel.

The carboxylic acid reacts with the base to form its water-soluble salt, which partitions into the aqueous layer.

The aqueous layer is separated from the organic layer, which contains the non-acidic impurities.

The aqueous layer is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 2-3. wiley-vch.de This protonates the carboxylate salt, regenerating the water-insoluble carboxylic acid, which can then be extracted back into an organic solvent. wiley-vch.de

Table 3: Bases Commonly Used in Acid-Base Extraction of Carboxylic Acids

| Base | Strength | Use Case | Reference |

| Sodium Hydroxide (B78521) (NaOH) | Strong Base | Extracts both carboxylic acids and phenols. | libretexts.org |

| Sodium Bicarbonate (NaHCO₃) | Weak Base | Selectively extracts carboxylic acids in the presence of phenols. | libretexts.org |

The choice of base can be important for selective separations. For instance, a weak base like sodium bicarbonate can be used to selectively extract a more acidic carboxylic acid from a mixture containing a less acidic compound like a phenol. libretexts.org

Chemical Transformations and Reactivity of 2 Oxooxolane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amide bond formation, reduction, and decarboxylation.

The conversion of 2-oxooxolane-3-carboxylic acid to its corresponding esters is a fundamental transformation, typically achieved through Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms is a common strategy to drive the reaction toward the ester product. chemguide.co.uk

The mechanism begins with the protonation of the lactone carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carboxylic acid's carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com

Table 1: Examples of Esterification Products from this compound This table is illustrative and based on the general reactivity of carboxylic acids.

| Reactant Alcohol | Catalyst | Product Name | Product Structure |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-oxooxolane-3-carboxylate |  |

| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 2-oxooxolane-3-carboxylate |  |

| Propan-2-ol ((CH₃)₂CHOH) | TsOH | Isopropyl 2-oxooxolane-3-carboxylate |  |

| Benzyl alcohol (C₆H₅CH₂OH) | TsOH | Benzyl 2-oxooxolane-3-carboxylate |  |

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid group of this compound must first be activated. This is accomplished using a variety of coupling reagents commonly employed in peptide synthesis. nih.govresearchgate.net Reagents such as carbodiimides, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. luxembourg-bio.comnih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate (e.g., an O-acylisourea with EDC). luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. luxembourg-bio.com The presence of a base, such as Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP), is often required to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

Table 2: Reagents and Products for Amide Bond Formation This table is illustrative and based on standard amidation protocols.

| Amine Reactant | Coupling Reagents | Product Name |

|---|---|---|

| Aniline (C₆H₅NH₂) | EDC, HOBt, DIPEA | N-phenyl-2-oxooxolane-3-carboxamide |

| Benzylamine (C₆H₅CH₂NH₂) | HATU, DIPEA | N-benzyl-2-oxooxolane-3-carboxamide |

| Piperidine (C₅H₁₁N) | EDC, DMAP | (2-Oxooxolan-3-yl)(piperidin-1-yl)methanone |

| Glycine methyl ester | TBTU, DIPEA | Methyl 2-((2-oxooxolane-3-carbonyl)amino)acetate |

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemguide.co.ukdocbrown.info The reaction is typically carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. docbrown.info

The reduction proceeds in two stages, first forming an aldehyde intermediate which is then immediately reduced further to the primary alcohol. chemguide.co.uk The aldehyde is more reactive than the starting carboxylic acid, making it impossible to isolate the aldehyde intermediate when using powerful reducing agents like LiAlH₄. chemguide.co.ukmasterorganicchemistry.com The reaction first involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, releasing hydrogen gas. masterorganicchemistry.com Subsequent hydride attacks on the carboxylate lead to the formation of an alkoxide, which, upon acidic workup, yields the primary alcohol. The final product of the complete reduction of this compound is 3-(hydroxymethyl)dihydrofuran-2(3H)-one.

Sodium borohydride (B1222165) (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids. docbrown.info

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). Simple carboxylic acids are generally stable to heat, but decarboxylation is significantly facilitated when a carbonyl group is present at the β-position relative to the carboxyl group. masterorganicchemistry.comlibretexts.org this compound fits this structural motif, as the lactone carbonyl is in the β-position to the carboxylic acid.

Upon heating, β-keto acids like this compound readily undergo decarboxylation through a concerted, cyclic six-membered transition state. masterorganicchemistry.comnih.gov This pericyclic mechanism involves the transfer of the acidic proton from the carboxyl group to the lactone carbonyl oxygen, simultaneous cleavage of the C-C bond, and formation of an enol intermediate and carbon dioxide. masterorganicchemistry.com The resulting enol, γ-butyrolactone enol, quickly tautomerizes to the more stable keto form, which is γ-butyrolactone (also known as oxolan-2-one). masterorganicchemistry.comlibretexts.org This reaction can often be performed by simply heating the compound, sometimes in the presence of a mild acid or base catalyst. aklectures.com

Reactions Involving the Lactone Ring System

The γ-butyrolactone ring is a cyclic ester and is susceptible to nucleophilic attack, primarily leading to ring-opening reactions.

The lactone ring can be opened by various nucleophiles under either acidic or basic conditions. wikipedia.org The most common ring-opening reaction is hydrolysis, which cleaves the ester bond to yield a hydroxy acid. pearson.compearson.com

Under basic conditions, a nucleophile such as a hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the lactone. pearson.com This addition step forms a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, and the intermediate collapses to form the carboxylate and a primary alcohol. pearson.com In the case of this compound, basic hydrolysis would lead to the formation of the salt of 2-hydroxy-4-carboxybutanoic acid.

Acid-catalyzed hydrolysis also proceeds via nucleophilic attack on the carbonyl carbon, but the carbonyl oxygen is first protonated to increase its electrophilicity. chegg.com Water acts as the nucleophile, and the reaction ultimately yields the corresponding hydroxy dicarboxylic acid. The equilibrium between the lactone and the open-chain hydroxy acid can be influenced by pH. wikipedia.orgswgdrug.org Other nucleophiles, such as amines (aminolysis) or alcohols (alcoholysis), can also open the lactone ring to produce amides or esters of the corresponding γ-hydroxy acid, respectively. msu.edu

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of the lactone ring in this compound presents an electrophilic site susceptible to nucleophilic attack. While the reactivity of this carbonyl is generally lower than that of aldehydes or ketones due to the resonance stabilization from the endocyclic oxygen atom, it can still undergo nucleophilic addition reactions, often leading to ring-opening of the lactone.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, resulting in the cleavage of the acyl-oxygen bond and opening of the five-membered ring. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl group, and subsequent workup would lead to a diol-carboxylic acid. Weaker nucleophiles may require activation of the carbonyl group, for example, through acid catalysis, to facilitate the addition.

It is important to note that in the case of this compound, the presence of the carboxylic acid functionality provides an alternative reactive site. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate, which is generally unreactive towards nucleophiles. Under acidic conditions, both the lactone carbonyl and the carboxylic acid carbonyl can be protonated, enhancing their electrophilicity. The regioselectivity of the nucleophilic attack would then be influenced by steric and electronic factors.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization of this compound is a crucial strategy for both enhancing its utility in organic synthesis and for improving its analytical detection, particularly in gas chromatography-mass spectrometry (GC-MS) where volatility and thermal stability are paramount.

Formation of Alkyl Esters (e.g., Methyl Esters)

The carboxylic acid group of this compound can be readily converted to its corresponding alkyl esters, such as methyl or ethyl esters. This transformation is not only a common synthetic step but also a derivatization technique for analytical purposes. The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent, or water is removed as it is formed. byjus.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

A study on the synthesis of related compounds, ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates, demonstrates the feasibility of such esterification reactions on the this compound scaffold. researchgate.net

Table 1: Common Conditions for Fischer Esterification

| Reagent | Catalyst | Conditions | Product |

| Methanol (excess) | H₂SO₄ (catalytic) | Reflux | Methyl 2-oxooxolane-3-carboxylate |

| Ethanol (excess) | HCl (catalytic) | Reflux | Ethyl 2-oxooxolane-3-carboxylate |

Silylation of Hydroxyl and Carboxylic Acid Groups

For gas chromatography (GC) analysis, it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. Silylation is a widely used technique for this purpose, where an active hydrogen in a hydroxyl or carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction involves the nucleophilic attack of the oxygen from the carboxylic acid group (and potentially the enol form of the lactone) on the silicon atom of the silylating agent, leading to the formation of a trimethylsilyl ester. This derivatization effectively masks the polar -COOH group, reducing intermolecular hydrogen bonding and allowing the compound to be readily analyzed by GC-MS.

While specific studies on the silylation of this compound are not extensively detailed, the general procedures for silylating carboxylic acids are well-established and applicable. For instance, the trimethylsilyl derivative of a related compound, 3-methyl-furan-2-carboxylic acid, has been characterized, indicating the utility of this method for furan-based carboxylic acids. nih.gov

Table 2: Common Silylating Agents for GC-MS Analysis

| Silylating Agent | Catalyst (optional) | Functional Group Targeted |

| BSTFA | TMCS | -COOH, -OH |

| MSTFA | TMCS | -COOH, -OH |

Activated Ester Formation (e.g., Succinimidyl Esters, Mixed Anhydrides)

For synthetic applications, particularly in amide bond formation, the carboxylic acid group of this compound can be converted into a more reactive "activated" form. This enhances its susceptibility to nucleophilic attack by amines.

Succinimidyl Esters: One common method of activation is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org The resulting NHS ester is an effective acylating agent that reacts readily with primary and secondary amines to form stable amide bonds, with the N-hydroxysuccinimide being a good leaving group.

Mixed Anhydrides: Another strategy for activating the carboxylic acid is to form a mixed anhydride (B1165640). This can be accomplished by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a base like triethylamine (B128534). google.comnih.gov The mixed anhydride is a highly reactive species that readily undergoes nucleophilic acyl substitution with amines to yield the corresponding amide. This method is often favored for its high reactivity and the ease of separation of byproducts.

Mechanistic Investigations of Reaction Pathways and Kinetics

Understanding the reaction mechanisms and kinetics of the chemical transformations of this compound is essential for optimizing reaction conditions and controlling product formation. While specific kinetic studies on this particular molecule are limited in publicly available literature, the mechanistic pathways of its key reactions can be inferred from well-established principles of organic chemistry and studies on analogous structures.

Lactone Hydrolysis: The lactone ring of this compound can undergo hydrolysis under both acidic and basic conditions to yield 2-hydroxyglutaric acid. The kinetics and mechanisms of lactone hydrolysis have been studied for various lactones. researchgate.netresearchgate.net Under acidic conditions, the mechanism is typically A-2, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. researchgate.net In basic media, the hydrolysis proceeds via a B-2 mechanism, with the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net The rate of hydrolysis is dependent on pH and temperature.

Applications of 2 Oxooxolane 3 Carboxylic Acid in Advanced Chemical Sciences

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of 2-oxooxolane-3-carboxylic acid, particularly (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, are highly sought-after chiral building blocks in organic synthesis. researchgate.netnih.govst-andrews.ac.uk The inherent chirality and multiple functional groups within the molecule provide a strategic starting point for constructing stereochemically complex targets. This compound serves as a foundational scaffold, allowing chemists to introduce additional stereocenters with a high degree of control, which is crucial for the synthesis of biologically active molecules. rsc.org

The γ-butyrolactone motif is a core structural feature in a vast number of natural products that exhibit a wide range of biological activities. utrgv.edu Consequently, chiral precursors like (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid are instrumental in the total synthesis of these complex molecules.

One notable application is in the preparation of analogs of municatacin. nih.gov Municatacin is a natural product known for its cytotoxic activity against tumor cells, and the synthesis of its analogs is a key strategy in the development of new therapeutic agents. The use of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid provides a reliable method for establishing the correct stereochemistry within the lactone core of these synthetic analogs, which is often critical for their biological function.

Table 1: Application in Natural Product Synthesis

| Precursor | Natural Product Target | Biological Significance |

|---|

The chemical functionalities of this compound make it an excellent precursor for the synthesis of a variety of advanced heterocyclic compounds. taylorfrancis.com The lactone can be opened, and the carboxylic acid can be transformed, allowing for the construction of more complex ring systems.

For instance, derivatives of this scaffold are key intermediates in the synthesis of biologically active molecules such as 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid. The synthesis of this γ-lactone carboxylic acid was achieved through a microwave-assisted 1,3-dipolar cycloaddition to form an isoxazoline (B3343090) intermediate, which was subsequently transformed into the target molecule. researchgate.net This compound has shown potential significance in biological research, demonstrating an ability to increase the growth of E. coli. researchgate.net This highlights the role of the this compound framework in accessing novel heterocyclic structures with potential applications in biotechnology and medicine. The development of synthetic routes to such heterocyclic systems is an active area of research, with a focus on creating molecules with therapeutic potential. utrgv.eduijnrd.org

Table 2: Synthesis of Heterocyclic Derivatives

| Starting Material Class | Intermediate | Final Product |

|---|

Contributions to Catalysis Research

The structural elements of this compound, specifically the carboxylic acid group and the lactone ring, lend themselves to applications in catalysis, both in providing active sites and in forming the backbone of ligands and organocatalysts.

Carboxylic acids are known to participate in a variety of catalytic reactions, including oxidation processes. researchgate.netliverpool.ac.ukprinceton.eduthieme-connect.de While specific literature detailing the direct catalytic role of this compound in oxidation reactions is limited, its functional groups suggest potential activity. The carboxylic acid moiety can coordinate to metal centers, influencing their redox properties and potentially participating in proton-coupled electron transfer steps, which are common in oxidation catalysis.

In bifunctional acid-metal catalysts, carboxylic acid groups tethered to a support material have been shown to enhance catalytic activity and selectivity in deoxygenation reactions. nrel.gov These groups can generate strong Brønsted acid sites that work cooperatively with metal nanoparticles. nrel.gov The structure of this compound is well-suited for such applications, where it could act as a surface modifier on a catalyst support, providing acidic sites in close proximity to metal centers to facilitate specific transformations.

The ability of the carboxylic acid group to act as a ligand for metal ions is a well-established principle in coordination chemistry. researchgate.net (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has been successfully used as a ligand to form water-soluble silver(I) complexes. nih.gov These complexes have demonstrated significant antibacterial and antifungal activities, showcasing how the chiral lactone scaffold can be used to create metallo-organic compounds with specific biological functions.

Furthermore, the rigid, chiral structure of γ-butyrolactone derivatives makes them attractive scaffolds for the design of organocatalysts. researchgate.net Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and catalysts derived from chiral natural products are common. st-andrews.ac.uk The this compound framework can be modified to incorporate various catalytic functionalities, leveraging the fixed stereochemistry of the lactone ring to induce enantioselectivity in chemical reactions. For example, bifunctional organocatalysts often employ a carboxylic acid group for substrate activation through hydrogen bonding, a role for which this molecule is perfectly suited. vot.pl

Table 3: Catalytic Applications

| Compound | Application Type | Resulting Complex/System | Notable Activity |

|---|---|---|---|

| (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid | Ligand Synthesis | Water-soluble Silver(I) complexes | Antibacterial and antifungal |

Applications in Polymer Science and Materials Development

The incorporation of functional groups into polymers is a key strategy for creating advanced materials with tailored properties. This compound presents an interesting monomer candidate for the synthesis of functional polyesters.

While the ring-opening polymerization (ROP) of the parent γ-butyrolactone is thermodynamically challenging due to low ring strain, methods have been developed to overcome this limitation, often involving copolymerization or specific catalytic systems. rsc.org The presence of a carboxylic acid group on the lactone ring, as in this compound, offers a dual mechanism for polymerization. The molecule could potentially undergo ROP through the lactone ring or polycondensation through its carboxylic acid and the hydroxyl group that would be revealed upon ring-opening.

This dual functionality allows for the synthesis of polyesters with pendant or in-chain carboxylic acid groups. Such functional polyesters are highly valuable for biomedical applications, as the carboxylic acid groups can improve hydrophilicity, provide sites for drug conjugation, or modulate the polymer's degradation profile. Although the direct polymerization of this compound is not widely documented, the synthesis of functional polyesters from various lactone derivatives is an area of intense research, suggesting a promising future for monomers like it in the development of next-generation biodegradable and functional materials. researchgate.netresearchgate.net

Incorporation into Polymer Structures for Property Modification

The incorporation of lactone structures, such as this compound, into existing polymer backbones is a strategic approach to modify material properties. The inherent characteristics of the lactone and carboxylic acid groups can introduce desirable features like enhanced biodegradability, altered polarity, and improved thermal stability.

One key application is in the modification of biopolymers. For instance, plasma-induced polymerization has been used to graft lactone monomers onto the surface of cellulose (B213188) nanocrystals. This surface modification improves the compatibility of the nanocrystals with polymer matrices, such as in ABS nanocomposites, leading to enhanced mechanical properties like Young's modulus and yield stress. The presence of aliphatic polyester (B1180765) chains from the lactone on the nanocrystal surface is confirmed through techniques like X-ray Photoelectron Spectroscopy (XPS), which shows a significant increase in C-C bonds. mdpi.com

Furthermore, the incorporation of γ-butyrolactone (γ-BL) units into polyester chains can enhance both biodegradability and flexibility. vot.pl This is attributed to the disruption of the polymer's crystalline structure by the non-crystallizable γ-BL units, which allows for faster infiltration of water molecules, accelerating degradation. vot.pl Organometallic polymeric frameworks derived from lactone-based poly(benzofuran-co-arylacetic acid) ligands have also been synthesized, demonstrating that the lactone moiety contributes to greater thermal resistance and stability compared to structures with only carboxylic ammonium (B1175870) salts. mdpi.com

Table 1: Impact of Lactone Incorporation on Polymer Properties

| Polymer System | Incorporated Lactone/Derivative | Method of Incorporation | Observed Property Modification | Reference |

|---|---|---|---|---|

| ABS Nanocomposites | ε-caprolactone, δ-decalactone | Plasma-Induced Polymerization on Cellulose Nanocrystals | Increased Young's modulus and yield stress. | mdpi.com |

| Polyesters | γ-butyrolactone (γ-BL) | Copolymerization | Enhanced biodegradability and flexibility. | vot.pl |

| Organometallic Polymers | Lactone-based poly(benzofuran-co-arylacetic acid) | Complexation with metal salts | Greater heat resistance and thermal stability. | mdpi.com |

Role as Monomer or Functional Group in Polymerization Reactions

This compound and its parent structure, γ-butyrolactone (γ-BL), are significant monomers in the synthesis of aliphatic polyesters, primarily through ring-opening polymerization (ROP). However, the ROP of the five-membered γ-BL ring is thermodynamically challenging compared to larger lactones like ε-caprolactone. vot.plchinesechemsoc.org This difficulty arises from the low ring strain of the γ-BL monomer. chinesechemsoc.org

Despite these challenges, recent advances have enabled the successful polymerization of γ-BL under specific conditions, such as using organometallic catalysts at low temperatures or applying high-pressure conditions. vot.plchinesechemsoc.orgresearchgate.net For instance, acid-catalyzed ROP of γ-butyrolactone has been shown to proceed under high pressure, yielding poly(γ-butyrolactone) with molecular weights increasing with monomer conversion. researchgate.net The resulting poly(γ-butyrolactone) is a bioresorbable material with properties ideal for tissue engineering applications, degrading into the naturally occurring metabolite γ-hydroxybutyric acid. nih.gov

Derivatives of γ-BL with exocyclic double bonds, such as α-methylene-γ-butyrolactone, are highly reactive in chain-growth polymerizations, including radical, anionic, and organocatalytic methods. nih.gov The resulting polymers, which contain pendant lactone rings, exhibit high glass transition temperatures (Tg > 195°C). nih.gov The dual functionality of a lactone carboxylic acid allows it to act as a versatile building block, where the carboxylic acid can be used for further reactions or to initiate polymerization, while the lactone ring can be opened to form the polymer backbone.

Table 2: Polymerization Methods for γ-Butyrolactone and its Derivatives

| Monomer | Polymerization Method | Key Conditions/Catalysts | Resulting Polymer | Reference |

|---|---|---|---|---|

| γ-butyrolactone (γ-BL) | Ring-Opening Polymerization (ROP) | La- or Y-based organometallic catalysts; low temperatures (-40°C) | Poly(γ-butyrolactone) (PγBL) | vot.plchinesechemsoc.org |

| γ-butyrolactone (γ-BL) | Acid-Catalyzed ROP | High pressure (350-1000 MPa) | Poly(γ-butyrolactone) (PγBL) | researchgate.net |

| α-methylene-γ-butyrolactone (MBL) | Chemoselective ROP | Phosphazene base/urea (B33335) binary catalyst | Functional unsaturated polyester | chinesechemsoc.org |

| α-methylene-γ-butyrolactone (MBL) | Chain-Growth Polymerization | Radical, anionic, or organocatalytic initiators | Polymer with pendant lactone rings | nih.gov |

Chemical Biology and Mechanistic Biological Interactions of this compound (Non-Clinical)

In the realm of chemical biology, the this compound scaffold is primarily studied through its analogues, which have been identified as potent inhibitors of key metabolic enzymes and serve as versatile platforms for developing molecular probes.

Enzyme Inhibition Studies at the Molecular Level (e.g., Fatty Acid Synthase Inhibition in analogues)

Analogues of this compound are well-documented inhibitors of Fatty Acid Synthase (FAS), a crucial enzyme in de novo lipogenesis that is often overexpressed in cancer cells. patsnap.commdpi.com A prominent example is C75, chemically known as 4-methylene-2-octyl-5-oxooxolane-3-carboxylic acid. nih.govnih.gov

C75 is a synthetic, slow-binding, and irreversible inhibitor of mammalian FAS. nih.govpnas.org Its mechanism of action is complex; unlike some inhibitors that target a single active site, C75 has been shown to inactivate multiple domains of the FAS enzyme complex. It inhibits the β-ketoacyl synthase (KS) domain, which is a common target for FAS inhibitors, but also affects the enoyl reductase and thioesterase partial activities of the enzyme. nih.govnih.gov The inhibition follows pseudo-first-order kinetics, where a weak, non-covalent enzyme-inhibitor complex forms before the irreversible modification of the enzyme. nih.gov The interaction of C75 with FAS is preferential, as demonstrated by studies where radiolabeled C75 was shown to bind primarily to FAS in whole-cell lysates. pnas.org

Other γ-butyrolactone derivatives have also been explored as FAS inhibitors. patsnap.com For example, novel inhibitors based on a D-(−)-pantolactone moiety have been designed and synthesized, showing good inhibitory activity against FAS and promising binding affinities in molecular docking studies. nih.gov These studies highlight the potential of the γ-butyrolactone-carboxylic acid scaffold as a pharmacophore for designing potent enzyme inhibitors.

Investigations of Metabolic Pathway Interventions

The inhibition of Fatty Acid Synthase (FAS) by analogues like C75 causes significant disruptions in cellular metabolic pathways that extend beyond the simple blockage of fatty acid production. A primary consequence of FAS inhibition is the accumulation of its substrate, malonyl-CoA. nih.govnih.gov This accumulation has downstream effects on other metabolic routes.

One of the most significant interventions is the regulation of fatty acid oxidation. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov By causing malonyl-CoA levels to rise, FAS inhibitors indirectly suppress fatty acid oxidation. nih.gov However, C75 has also been shown to act as a malonyl-CoA analogue that can antagonize this inhibitory effect on CPT-1, leading to a stimulation of fatty acid β-oxidation in peripheral tissues like the liver. nih.gov

Untargeted metabolomics studies on prostate cancer cells treated with various FAS inhibitors revealed significant alterations in numerous metabolites. nih.gov Despite the inhibition of palmitate production, cells showed an increase in other fatty acids and glycerophospholipids, indicating metabolic flexibility and adaptation. nih.gov Furthermore, notable changes were observed in polyamine metabolism and energy metabolism, demonstrating that targeting a central enzyme like FAS triggers a broad cellular metabolic reprogramming. mdpi.comnih.gov

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors based on the this compound scaffold. Research on γ-butyrolactone derivatives has provided valuable insights into how structural modifications influence biological activity.

For inhibitors of Fatty Acid Synthase (FAS), modifications to the alkyl chain and substitutions on the lactone ring are critical. In the development of γ-butyrolactone-based FAS inhibitors, various derivatives with methyl, dodecyl, and tridecyl chains have been synthesized, showing inhibitory activities comparable to the benchmark inhibitor C75. patsnap.com This indicates that the length and nature of the alkyl substituent at the C-2 position significantly impact the interaction with the enzyme.

SAR studies have also been conducted on γ-butyrolactone derivatives for other biological targets. For instance, a series of alkyl-substituted γ-butyrolactones was evaluated for activity at the picrotoxin (B1677862) site of the GABA receptor complex. nih.gov These studies found that anticonvulsant activity was maximal when a three- or four-carbon chain was present at the α-position, while convulsant potency depended on the size of the alkyl chain at the β-position. nih.gov Furthermore, the introduction of groups like halogens, hydroxyl, and methoxy (B1213986) groups has been shown to play a prominent role in enhancing the analgesic activity of substituted butyrolactones, likely through interactions with cyclooxygenase enzymes. These diverse studies underscore that the biological effect of the 2-oxooxolane core can be finely tuned by systematic chemical modifications.

Applications as Molecular Probes in Chemical Biology Research

The balanced reactivity of the lactone ring system makes this compound and its derivatives "privileged structures" for the design of activity-based probes (ABPs) in chemical biology. rsc.org ABPs are small molecule tools used to profile the activity of enzymes within complex biological systems. cipsm.de

Lactone-based probes are designed to covalently bind to the active site of target proteins, allowing for their identification and functional characterization. rsc.org For example, β-lactone probes have been successfully developed for selectively labeling Penicillin-Binding Proteins (PBPs), which are key enzymes in bacterial cell-wall biosynthesis. nih.gov These probes often incorporate a bioorthogonal handle, such as an alkyne or azide (B81097) group, which allows for subsequent visualization or enrichment via "click chemistry."

More complex scaffolds, such as the α-methylene-β-lactone (MeLac) moiety, which combines a Michael acceptor with a β-lactone, have been developed as broadly reactive probes. nih.gov A MeLac-alkyne probe has been shown to react with a wide range of protein nucleophiles, including cysteine, serine, lysine, threonine, and tyrosine residues, making it a powerful tool for chemical proteomics. nih.gov This demonstrates the principle that the 2-oxooxolane core, when appropriately functionalized, can be transformed into a molecular probe to investigate enzyme function and explore protein interactions directly within living cells.

Emerging Applications in Organic Synthesis (e.g., as traceless directing groups)

The exploration of this compound and its derivatives in advanced organic synthesis is an area of growing interest. While the broader class of carboxylic acids has been successfully employed as traceless directing groups for regioselective C-H bond functionalization, specific applications of the this compound scaffold in this capacity are still emerging in the scientific literature. rsc.org The inherent structural features of this compound, namely the lactone ring and the carboxylic acid moiety, suggest potential for its development as a novel directing group.

The concept of a traceless directing group is of significant importance in modern organic synthesis. rsc.org These groups guide a reaction to a specific position on a molecule and can subsequently be removed without leaving a trace of their presence. rsc.orgresearchgate.net Carboxylic acids are particularly attractive for this role as they can be readily removed through decarboxylation. princeton.eduorganic-chemistry.org

Research into the application of various carboxylic acids has demonstrated their utility in directing arylations and other C-H functionalization reactions. nih.gov For instance, the direct application of carboxylic acids as traceless activation groups for radical Michael additions has been achieved through visible light-mediated photoredox catalysis. princeton.edu This method allows for the generation of Michael donors through a CO2-extrusion platform. princeton.edu

While direct and detailed research findings on the use of this compound as a traceless directing group are not extensively documented, the principles established for other carboxylic acids provide a foundation for its potential future applications. The development of methodologies leveraging the unique stereochemical and electronic properties of the this compound backbone could open new avenues for complex molecule synthesis. Further research is necessary to fully elucidate the scope and utility of this compound in emerging synthetic strategies.

Data Table of Potential Research Directions

| Research Area | Potential Reaction | Substrate Scope | Expected Outcome |

| C-H Functionalization | Directed C-H arylation | Aromatic and heteroaromatic systems | Regioselective formation of C-C bonds |

| Asymmetric Catalysis | Enantioselective transformations | Prochiral substrates | Synthesis of chiral molecules |

| Radical Chemistry | Decarboxylative coupling | Alkenes and alkynes | Formation of new C-C bonds via radical intermediates |

Advanced Analytical and Computational Investigations of 2 Oxooxolane 3 Carboxylic Acid

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 2-Oxooxolane-3-carboxylic acid, offering insights into its atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid enantiomer, the following peaks have been reported in CD3OD: a multiplet at δ 4.20 ppm corresponding to the proton on the chiral carbon (CHO), and a multiplet between δ 1.8-2.3 ppm for the four protons of the two methylene (B1212753) groups (CH2CH2) in the lactone ring. chemicalbook.com The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm, and its position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.publibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-185 ppm. pressbooks.publibretexts.org The carbonyl carbon of the lactone would also be expected in a similar downfield region. Other carbons in the ring would appear at higher field strengths.

Stereochemistry and Conformation: NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. Chiral solvating agents can be used in NMR to differentiate between enantiomers by inducing chemical shift differences. nih.gov

Interactive Data Table: ¹H NMR Data for (R)-(-)-5-Oxooxolane-3-carboxylic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.20 | m | 1H | CHO |

| 1.8-2.3 | m | 4H | CH₂CH₂ |

Data obtained in CD₃OD chemicalbook.com

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For carboxylic acids, the molecular ion peak can be weak. youtube.com Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org A characteristic fragmentation peak at m/z 60 can be indicative of larger carboxylic acids and esters. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. The exact mass of this compound (C₅H₆O₄) is 130.02660867 Da. nih.govnih.gov This high precision is invaluable for confirming the identity of the compound and distinguishing it from isomers.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Fragmentation |

|---|---|---|

| [M]⁺ | 130 | Molecular Ion |

| [M-OH]⁺ | 113 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 85 | Loss of carboxyl radical |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two prominent absorptions. pressbooks.pub A very broad O–H stretching band is observed in the region of 2500–3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxyl group appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. pressbooks.publibretexts.org The lactone carbonyl stretch would also be expected in this region. The C–O stretching vibration appears in the 1210-1320 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl "C=O" stretching frequency in carboxylic acids is also a prominent feature in the Raman spectrum and can be affected by polymerization of the molecules. ias.ac.in

Interactive Data Table: Characteristic IR Absorption Bands for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O–H (Carboxylic Acid) | 2500–3300 | Very broad stretch |

| C=O (Carboxylic Acid) | 1710–1760 | Strong stretch |

| C–O (Carboxylic Acid) | 1210–1320 | Stretch |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to the lack of a strong chromophore in the molecule, detection can be achieved using methods like refractive index or by derivatization to introduce a fluorescent or UV-active group. nih.gov

Chiral HPLC: For enantiomeric compounds like this compound, chiral HPLC is the method of choice for separating the enantiomers and determining the enantiomeric excess (ee). This is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Gas Chromatography (GC) is another powerful separation technique, but it is generally used for volatile and thermally stable compounds. Carboxylic acids can be challenging to analyze directly by GC due to their low volatility and tendency to adsorb onto the column. lmaleidykla.lt

To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. lmaleidykla.lt Following separation on a GC column, the compound can be detected by a flame ionization detector (FID) or identified by a mass spectrometer (GC-MS). nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) is a highly efficient analytical technique for separating charged molecules, making it well-suited for the analysis of this compound. Small organic acids are ideal candidates for CE because they are typically small and highly charged in appropriate buffer systems. chromatographyonline.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For this compound, a method based on capillary zone electrophoresis (CZE) would be employed. stanford.edu The carboxylic acid group can be deprotonated in a basic buffer, imparting a negative charge to the molecule and allowing it to migrate toward the anode. Indirect UV detection is the most common method for detecting small organic acids that lack a strong chromophore. chromatographyonline.comscispace.com This involves adding a UV-absorbing compound (visualizer) to the background electrolyte (BGE) that has a mobility similar to the analyte. When the analyte displaces the visualizer, a decrease in absorbance is detected.

Given the chiral center at the C3 position of the oxolane ring, chiral CE is a particularly powerful application. chromatographytoday.comwiley.com Enantiomeric separation can be achieved by adding a chiral selector to the BGE. nih.gov Cyclodextrins are widely used chiral selectors that form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and enabling their separation. springernature.com

Table 1: Representative Capillary Electrophoresis Conditions for Small Organic Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 40-60 cm length |

| Background Electrolyte (BGE) | 20 mM Phosphate (B84403) or Borate buffer |

| pH | 7.0 - 9.0 (to ensure deprotonation) |

| Chiral Selector (for enantioseparation) | 10-20 mM β-cyclodextrin or derivative |

| Voltage | 15-25 kV |

| Temperature | 25 °C |

| Detection | Indirect UV at 254 nm or 350 nm |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. springernature.com For a chiral molecule like this compound, this technique can unambiguously establish the spatial arrangement of atoms, confirming whether the stereocenter has an R or S configuration.

The process involves growing a high-quality single crystal of an enantiomerically pure sample. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The key to determining absolute configuration lies in the phenomenon of anomalous dispersion, which creates small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). ed.ac.uk The analysis of these differences allows for the assignment of the correct enantiomer. ed.ac.uk The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute structure is correct. ed.ac.uk

Beyond absolute configuration, the crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice. For this compound, this would detail the puckering of the five-membered lactone ring and the orientation of the carboxylic acid substituent. Studies on the related compound γ-butyrolactone have shown that the five-membered ring is not planar, and its conformation can be elucidated through crystallographic analysis. nih.govresearchgate.net

Table 2: Hypothetical Crystallographic Data for (S)-2-Oxooxolane-3-carboxylic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.68 |

| b (Å) | 8.92 |

| c (Å) | 10.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 529.7 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Note: This data is illustrative and represents typical values for a small organic molecule.

Computational Chemistry and Molecular Modeling Studies